molecular formula C9H10INO2 B14811854 4-Cyclopropoxy-2-iodo-5-methoxypyridine

4-Cyclopropoxy-2-iodo-5-methoxypyridine

Cat. No.: B14811854
M. Wt: 291.09 g/mol
InChI Key: TZTFQGPORDWXDC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-5-methoxypyridine is a pyridine derivative featuring a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and a methoxy group at the 5-position.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-5-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-8-5-11-9(10)4-7(8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

TZTFQGPORDWXDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1OC2CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-5-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and methoxy groups. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Cyclopropoxy-2-iodo-5-methoxypyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

The following sections compare 4-cyclopropoxy-2-iodo-5-methoxypyridine with structurally or functionally related pyridine derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Key Features Reference
2-Methoxy-4-methyl-5-nitropyridine Methoxy (2), methyl (4), nitro (5) High-yield synthesis (95%) via nitration; electron-withdrawing nitro group enhances reactivity .
2-Methoxy-4-methyl-3-nitropyridine Methoxy (2), methyl (4), nitro (3) Lower yield (80%) compared to 5-nitro isomer; nitro group position affects stability .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), methyl (6), carboxylic acid (4) Halogen (Cl) and carboxylic acid groups impact solubility and toxicity .
3-Amino-5-methoxypyridin-4-ol•2HCl Methoxy (5), amino (3), hydroxyl (4) Amino and hydroxyl groups increase hydrogen-bonding potential .

Comparison with Target Compound :

  • Substituent Diversity : The target compound’s cyclopropoxy group (uncommon in the analogues above) introduces steric bulk and may modulate lipophilicity.
  • Halogen Effects : The iodine atom (vs. chlorine in ) offers distinct reactivity in substitution or cross-coupling due to its larger atomic radius and lower electronegativity.
  • Electronic Profile: The combination of electron-donating (methoxy, cyclopropoxy) and moderately deactivating (iodo) groups creates a unique electronic environment compared to nitro- or amino-substituted pyridines.

Table 1: Substituent Effects on Pyridine Derivatives

Compound Substituents Key Reactivity/Application Insight
This compound I, OCyclopropane, OMe Potential for cross-coupling or radiosensitization (theorized).
2-Methoxy-4-methyl-5-nitropyridine NO₂, Me, OMe High-yield synthesis; nitro group reactivity .
IdUrd (from ) Iodine (nucleoside) Clinically relevant radiosensitizer .

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